molecular formula C22H20O6 B12521171 Acetic acid;benzo[a]anthracene-3,4-diol CAS No. 671780-76-0

Acetic acid;benzo[a]anthracene-3,4-diol

Cat. No.: B12521171
CAS No.: 671780-76-0
M. Wt: 380.4 g/mol
InChI Key: YGQXACQPDJEJLQ-UHFFFAOYSA-N
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Description

Acetic acid;benzo[a]anthracene-3,4-diol is a compound that combines the properties of acetic acid and benzo[a]anthracene-3,4-diol. Benzo[a]anthracene is a polycyclic aromatic hydrocarbon known for its environmental and health impacts, particularly its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]anthracene derivatives, including benzo[a]anthracene-3,4-diol, often involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 2-arylmethylbenzoic acid with triflic acid, followed by reductive dehydration using sodium borohydride, can yield benzo[a]anthracene derivatives .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale organic synthesis techniques, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactions. These methods are optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;benzo[a]anthracene-3,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and dihydro compounds .

Scientific Research Applications

Acetic acid;benzo[a]anthracene-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[a]anthracene-3,4-diol involves its metabolic activation to reactive intermediates, such as diol-epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with enzymes like cytochrome P450 and epoxide hydrolase during its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;benzo[a]anthracene-3,4-diol is unique due to its specific substitution pattern and the presence of both acetic acid and diol functionalities. This combination imparts distinct chemical reactivity and potential biological activity compared to other polycyclic aromatic hydrocarbons .

Properties

CAS No.

671780-76-0

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

acetic acid;benzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H12O2.2C2H4O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14;2*1-2(3)4/h1-10,19-20H;2*1H3,(H,3,4)

InChI Key

YGQXACQPDJEJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O

Origin of Product

United States

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